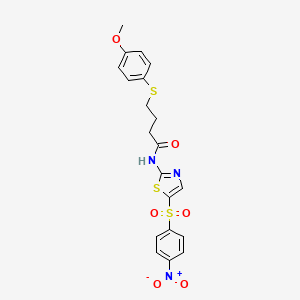

4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide

Description

4-((4-Methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide (CAS: 941925-00-4) is a synthetic thiazole derivative with a molecular formula of C₂₀H₁₉N₃O₆S₃ and a molecular weight of 493.6 g/mol. Its structure features a thiazole core substituted at position 5 with a 4-nitrophenylsulfonyl group and at position 2 with a butanamide chain bearing a 4-methoxyphenylthio moiety. The compound’s design integrates sulfonamide and thioether functionalities, which are common in bioactive molecules targeting enzymes like cyclooxygenases (COX) or kinases .

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S3/c1-29-15-6-8-16(9-7-15)30-12-2-3-18(24)22-20-21-13-19(31-20)32(27,28)17-10-4-14(5-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSYEIMXKKDGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

Introduction of the Methoxyphenylthio Group: This step involves the nucleophilic substitution of a methoxyphenylthiol onto the thiazole ring.

Attachment of the Nitrophenylsulfonyl Group: This is typically done through a sulfonylation reaction, where the thiazole derivative reacts with a nitrophenylsulfonyl chloride in the presence of a base.

Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the intermediate product reacts with butanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium are common.

Substitution: Electrophiles such as bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of this compound is its potential as an HIV-1 Vif inhibitor . Research has shown that derivatives of similar compounds can effectively inhibit the viral infectivity factor (Vif), which is crucial for the replication of HIV-1. For instance, a related compound demonstrated strong antiviral activity with an EC50 value of 9.81 μM, indicating its effectiveness in reducing viral replication while maintaining low cytotoxicity in human cells .

Cancer Research

Compounds with similar structural motifs have been explored for their anticancer properties. The thiazole moiety is often associated with antitumor activity, and modifications to the side chains can enhance this effect. Studies suggest that compounds targeting specific cancer pathways may provide new avenues for treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide. Variations in substituents can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and cell permeability |

| Nitro group | Increases electron-withdrawing capacity, improving binding affinity to targets |

| Sulfonyl group | Modulates solubility and bioavailability |

Case Study 1: Antiviral Efficacy

A study focused on derivatives of thiazole-based compounds showed that modifications led to enhanced antiviral properties against HIV-1. The findings indicated that compounds with nitrophenyl and thiazole groups exhibited significant inhibition of Vif, leading to reduced viral replication rates .

Case Study 2: Anticancer Potential

Research into thiazole derivatives has revealed their potential as anticancer agents by targeting specific signaling pathways involved in tumor growth. One study demonstrated that modifications to the butanamide side chain could enhance cytotoxicity against various cancer cell lines, suggesting a promising therapeutic application .

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Key Structural Features :

- Thiazole ring : Serves as a heterocyclic scaffold for bioactivity.

- 4-Methoxyphenylthio moiety : May improve lipophilicity and membrane permeability.

- Butanamide linker : Provides conformational flexibility for target binding.

Synthetic routes for analogous compounds (e.g., ) involve cyclization of acetophenones with thiourea to form thiazole intermediates, followed by sulfonylation and amidation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related sulfonamide- and thiazole-containing derivatives:

Physicochemical Properties

- Solubility : The 4-methoxyphenylthio group likely increases lipophilicity (logP ~3.5 estimated), whereas the nitro and sulfonyl groups may enhance aqueous solubility via polar interactions.

Biological Activity

The compound 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antiparasitic properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Thiazole ring : Known for its diverse biological activities.

- Methoxyphenyl group : Often associated with enhanced lipophilicity and biological activity.

- Nitrophenylsulfonyl moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

Antiparasitic Activity

Recent studies indicate that derivatives related to this compound exhibit significant antiparasitic effects. For instance, research on similar compounds has shown efficacy against nematodes such as Toxocara canis, where derivatives like N-(4-methoxyphenyl)pentanamide demonstrated concentration-dependent viability reduction in parasites . Although specific data on the target compound is limited, the structural similarities suggest potential effectiveness against similar parasitic infections.

Cytotoxicity Profile

Cytotoxicity studies are crucial in assessing the safety profile of any new pharmaceutical agent. In comparative analyses, compounds structurally related to this compound have shown reduced cytotoxicity compared to traditional antiparasitic agents like albendazole. For example, N-(4-methoxyphenyl)pentanamide exhibited significantly lower cytotoxic effects on human cell lines than albendazole, suggesting a favorable therapeutic index .

Study 1: Efficacy Against T. canis

In a controlled study, N-(4-methoxyphenyl)pentanamide was evaluated for its activity against T. canis. The compound showed immobilization of larvae after 24 hours at a concentration of 50 μM, with complete lethality observed after 72 hours. This finding parallels the activity of established anthelmintics, indicating a promising avenue for further research into the target compound's efficacy against similar parasites .

Study 2: Cytotoxicity Assessment

A comparative study assessed the cytotoxic effects of various compounds on human (SH-SY5Y) and monkey (Vero) cell lines. The results indicated that while albendazole caused a significant reduction in cell viability (30% in human cells), the target compound exhibited markedly lower toxicity profiles, maintaining over 70% cell viability at comparable concentrations . This suggests that the target compound may provide therapeutic benefits with reduced side effects.

Research Findings Summary Table

| Activity | Compound | Concentration | Effect |

|---|---|---|---|

| Antiparasitic | N-(4-methoxyphenyl)pentanamide | 50 μM | Immobilization of T. canis larvae |

| Lethality | N-(4-methoxyphenyl)pentanamide | 50 μM | Complete lethality after 72 hours |

| Cytotoxicity (Human Cells) | Albendazole | 250 μM | ~30% viability reduction |

| Cytotoxicity (Human Cells) | Target Compound | 250 μM | ~70% viability maintained |

Q & A

Q. What are the critical synthetic steps for preparing 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide?

The synthesis involves two primary steps: (1) formation of the thiazole-sulfonamide core and (2) coupling with the 4-methoxyphenylthio-butylamide moiety. For the sulfonylation of the thiazole intermediate, a reaction with 4-nitrobenzenesulfonyl chloride in dry pyridine at room temperature is typically employed, similar to methods used for analogous sulfonamide-thiazole derivatives . Purification via flash chromatography ensures high yield (e.g., 84% in related compounds) . Optimization of reaction time (5–8 hours) and stoichiometry (1.1:1 sulfonyl chloride to amine) minimizes byproducts .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- NMR : H and C NMR confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH) and the sulfonamide NH (δ ~10–12 ppm). The thiazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 474.2382 for CHNOS) ensures molecular formula accuracy .

- HPLC/SFC : Chiral separation methods (e.g., Daicel Chiralpak® columns) verify enantiopurity, critical for bioactivity studies .

Q. What preliminary assays are recommended to evaluate its biological activity?

Screen for kinase inhibition (e.g., SphK1) using fluorescence-based assays or antimicrobial activity via microdilution (MIC determination against Gram-positive/negative strains). For example, sulfonamide-thiazole derivatives have shown IC values in the nanomolar range against cancer cell lines in NCI-60 panels .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral variants of this compound?

Use asymmetric Heck–Matsuda desymmetrization or chiral auxiliaries during thioether formation. SFC analysis (e.g., Chiralpak® IC column, λ = 210 nm) resolves enantiomers (tr = 15–25 min), with reaction conditions (e.g., Pd catalysts, ligands) adjusted to achieve >90% ee .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Substitution patterns : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., CF) or donating (e.g., NH) groups to assess impact on bioactivity .

- Scaffold hopping : Compare thiazole vs. oxadiazole cores to evaluate heterocycle-dependent potency .

- Molecular docking : Map interactions with target proteins (e.g., P2X7 receptors) using AutoDock Vina, guided by crystallographic data .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Perform pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) to identify degradation products. For instance, sulfonamide hydrolysis or thioether oxidation may reduce efficacy in vivo . Adjust formulation (e.g., PEGylation) or introduce steric hindrance near labile bonds to enhance stability .

Q. What computational methods aid in predicting metabolic pathways?

Use Schrödinger’s QikProp for ADME prediction or GLORY meta-server for metabolite identification. For example, the 4-nitrophenylsulfonyl group is prone to nitro-reductase-mediated reduction, requiring mitigation via fluorinated analogs .

Methodological Notes

- Data Contradictions : Discrepancies in NMR signals (e.g., splitting vs. integration) may arise from rotamers; variable-temperature NMR or DFT calculations (B3LYP/6-31G*) can resolve these .

- Stability Testing : Monitor compound degradation under UV light, humidity, and pH extremes using accelerated stability protocols (ICH Q1A). Lyophilization improves shelf life for hygroscopic sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.